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Compound of Interest

Compound Name: 11-Chloroundecyltriethoxysilane

Cat. No.: B569466 Get Quote

11-Chloroundecyltriethoxysilane is a bifunctional organosilane that has emerged as a critical

tool for scientists and researchers in materials science, nanotechnology, and drug

development. Its unique molecular structure, featuring a hydrolyzable triethoxysilane

headgroup and a terminal chloro-functionalized eleven-carbon chain, allows it to act as a

molecular bridge, covalently linking inorganic substrates to a wide array of organic, polymeric,

or biological molecules. This guide provides a comprehensive overview of its core properties,

chemical reactivity, and its pivotal role in the formation of self-assembled monolayers (SAMs),

offering both foundational knowledge and practical, field-proven protocols for its application.

Core Physicochemical and Molecular Properties
Understanding the fundamental properties of 11-Chloroundecyltriethoxysilane is essential

for its effective application. The molecule's behavior is dictated by the interplay between its

silicon-based head and its long alkyl chain.

Molecular Identifiers and Structure
IUPAC Name: 11-chloroundecyl(triethoxy)silane[1]

CAS Number: 120876-31-5[1][2][3]

Molecular Formula: C₁₇H₃₇ClO₃Si[1][3]

The structure consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and

an undecyl chain (-(CH₂)₁₁-) which is terminated by a chlorine atom. This dual functionality is
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the key to its utility.

Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of 11-
Chloroundecyltriethoxysilane.

Property Value Source

Molecular Weight 353.0 g/mol [1]

Physical State Liquid N/A

Purity Typically ≥95-97% [3]

CAS Number 120876-31-5 [1][2][3]

The Chemistry of Surface Activation: Reactivity and
Mechanisms
The utility of 11-Chloroundecyltriethoxysilane is rooted in two distinct reactive centers within

its structure: the triethoxysilane headgroup and the terminal chloro group.

Hydrolysis and Condensation of the Triethoxysilane
Headgroup
The primary mechanism for surface attachment involves the hydrolysis and subsequent

condensation of the triethoxysilane group. This process is fundamental to the formation of

stable, covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces such as silicon dioxide,

glass, and various metal oxides.[4][5]

The reaction proceeds in several steps:

Hydrolysis: The three ethoxy groups on the silicon atom react with trace amounts of water to

form reactive silanol groups (-Si-OH), releasing ethanol as a byproduct.[5][6][7] This step is

often the rate-limiting factor in monolayer formation.[8]
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Condensation: The newly formed silanol groups condense with hydroxyl groups (-OH) on the

substrate surface, forming a strong, covalent Si-O-Substrate bond.

Cross-linking: Adjacent silanol groups on neighboring molecules can also condense with

each other, forming a cross-linked polysiloxane network that enhances the stability and

density of the monolayer.[9]

The extent of hydrolysis and condensation can be influenced by factors such as water

concentration, pH, and temperature.[5][10]
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Figure 1: Hydrolysis and Condensation Pathway
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Caption: Hydrolysis and condensation of 11-Chloroundecyltriethoxysilane on a surface.
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Reactivity of the Terminal Chloro Group
Once the monolayer is formed, the undecyl chains orient away from the surface, presenting a

chloro-terminated interface. The chlorine atom serves as a versatile chemical handle, acting as

a leaving group in nucleophilic substitution reactions.[11] This allows for the covalent

attachment of a vast range of molecules, a critical step in the fabrication of functional devices.

Common transformations include:

Azide Formation: Reaction with sodium azide (NaN₃) to introduce a terminal azide group,

which is highly useful for "click chemistry" reactions like the copper-catalyzed or strain-

promoted azide-alkyne cycloaddition (CuAAC/SPAAC).

Amine Formation: Conversion to a primary amine via reactions such as the Gabriel synthesis

or direct amination, enabling the immobilization of biomolecules through amide bond

formation.

Thiol Formation: Reaction with thiourea followed by hydrolysis to create a terminal thiol

group, ideal for binding to gold surfaces or for thiol-ene "click" reactions.

Quaternary Ammonium Salt Formation: Direct reaction with tertiary amines to form

quaternary ammonium salts, which can impart antimicrobial properties to a surface.[3]

Figure 2: Post-SAM Functionalization Pathways
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Caption: Versatile chemical transformations of the terminal chloro group.
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Experimental Protocol: Formation of a Self-
Assembled Monolayer (SAM)
This protocol provides a robust, field-proven methodology for the formation of a high-quality 11-
Chloroundecyltriethoxysilane monolayer on a silicon wafer with a native oxide layer. The

principles are broadly applicable to other hydroxylated substrates like glass or quartz.

Causality and Experimental Choices
Piranha/Plasma Cleaning: This is a critical first step to remove organic contaminants and to

generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the

silane.

Anhydrous Solvent: The use of an anhydrous solvent like toluene is crucial to control the

hydrolysis reaction. Uncontrolled water in the bulk solution would lead to rapid

polymerization and aggregation of the silane, resulting in a disordered, multi-layered film

instead of a well-ordered monolayer.[10]

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or

argon) prevents unwanted side reactions and minimizes atmospheric water contamination.

[12]

Sonication: Sonication of the rinsing solvents helps to physically remove any non-covalently

bound (physisorbed) silane molecules, ensuring that only the chemisorbed monolayer

remains.

Curing/Annealing: The final baking step drives the condensation reaction to completion,

promoting the formation of covalent Si-O-Substrate bonds and lateral Si-O-Si cross-links,

which significantly enhances the thermal and mechanical stability of the monolayer.
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Figure 3: Experimental Workflow for SAM Formation
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Caption: Step-by-step workflow for creating a high-quality silane monolayer.

Step-by-Step Methodology
Substrate Preparation (Hydroxylation):

Clean silicon wafer substrates by sonicating in acetone, then isopropanol for 10 minutes

each. Dry under a stream of nitrogen.

Activate the surface to generate hydroxyl groups. This can be done using one of two

methods:
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Oxygen Plasma: Treat the substrates in an oxygen plasma cleaner for 3-5 minutes.

(Caution) Piranha Solution: Immerse the substrates in a freshly prepared Piranha

solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15-30 minutes. Extreme

caution is required; Piranha solution is highly corrosive and reacts violently with organic

materials.

Rinse the substrates copiously with deionized (DI) water and dry thoroughly under a

nitrogen stream.

Silanization Solution Preparation:

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of 11-
Chloroundecyltriethoxysilane in anhydrous toluene. A typical volume is 20-50 mL in a

sealed container.

Monolayer Deposition:

Immediately transfer the cleaned, dry substrates into the silanization solution.

Seal the container and leave the substrates immersed for 4-12 hours at room temperature.

For a denser monolayer, this process can be performed at a slightly elevated temperature

(40-60°C).

Rinsing and Cleaning:

Remove the substrates from the silanization solution.

Rinse thoroughly with fresh anhydrous toluene to remove the bulk of the reaction solution.

Sonicate the substrates sequentially in toluene, then ethanol, for 5 minutes each to

remove any physisorbed molecules.

Finally, rinse with DI water and dry with nitrogen.

Curing:
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Place the coated substrates in an oven at 110-120°C for 1 hour to drive off residual water

and promote covalent bond formation.

Self-Validation through Surface Characterization
To confirm the successful formation of a high-quality monolayer, the following characterization

techniques are recommended:

Static Water Contact Angle: An uncoated, hydroxylated silicon surface is highly hydrophilic

(contact angle <10°). A successful monolayer of 11-Chloroundecyltriethoxysilane will

render the surface hydrophobic, with a contact angle typically in the range of 80-90°.

X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental

composition of the surface. The presence of Si, C, O, and a clear Cl 2p signal would validate

the presence of the monolayer.

Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity

of the monolayer, confirming the absence of large aggregates that are indicative of poor

deposition quality.

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 11-
Chloroundecyltriethoxysilane.[13]

Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid

contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment

(PPE), including safety goggles, nitrile gloves, and a lab coat.[13][16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The

compound is moisture-sensitive, as water will initiate hydrolysis and polymerization.[12] It

should be stored under an inert atmosphere if possible.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For

eye contact, rinse cautiously with water for several minutes.[15][16] If inhaled, move to fresh

air.[15] In all cases of significant exposure, seek immediate medical attention.
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Conclusion
11-Chloroundecyltriethoxysilane is a powerful and versatile molecule for the controlled

chemical modification of surfaces. Its ability to form robust, well-defined self-assembled

monolayers, combined with the reactivity of its terminal chloro group, provides a foundational

platform for countless applications in research and development. From the creation of

biosensors and drug delivery platforms to the tailoring of material properties, a thorough

understanding of its properties and reaction mechanisms, as detailed in this guide, is the first

step toward harnessing its full potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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